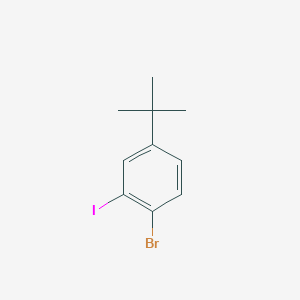

1-Bromo-4-tert-butyl-2-iodo-benzene

Description

BenchChem offers high-quality 1-Bromo-4-tert-butyl-2-iodo-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-tert-butyl-2-iodo-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-tert-butyl-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALLSLVZKGQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS 916747-51-8): Properties, Reactivity, and Applications

Section 1: Introduction

1-Bromo-4-tert-butyl-2-iodo-benzene is a halogenated aromatic compound distinguished by its unique substitution pattern. As a trifunctionalized benzene ring, it features a bulky tert-butyl group and two different halogen atoms—bromine and iodine—at positions that offer significant strategic advantages in multi-step organic synthesis. The primary value of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in transition metal-catalyzed cross-coupling reactions. This inherent electronic and steric disparity allows for programmed, site-selective functionalization, making it an invaluable building block for medicinal chemists, materials scientists, and drug development professionals seeking to construct complex molecular architectures with high precision. This guide provides an in-depth analysis of its properties, reactivity, synthetic utility, and safe handling protocols.

Section 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting.

Identification and Chemical Structure

The molecule's identity is defined by the following descriptors[1][2]:

| Identifier | Value |

| IUPAC Name | 1-bromo-4-tert-butyl-2-iodobenzene[2] |

| CAS Number | 916747-51-8[1] |

| Molecular Formula | C₁₀H₁₂BrI[1][2] |

| Molecular Weight | 339.01 g/mol [1][2] |

| InChIKey | WUALLSLVZKGQFW-UHFFFAOYSA-N[1] |

Physical Properties

The observed and predicted physical characteristics are summarized below. It is crucial to note that some data, particularly thermodynamic properties, are derived from predictive models and should be treated as estimates.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 303.3 ± 22.0 °C (Predicted) | [1] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥95% from commercial suppliers |

Solubility and Storage: Based on its nonpolar structure, 1-Bromo-4-tert-butyl-2-iodo-benzene is expected to be insoluble in water but readily soluble in common organic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and toluene.

For long-term stability, the compound should be stored under an inert atmosphere, sealed from moisture, and kept in a cool, dark environment. Supplier recommendations include refrigeration at 2-8°C and protection from light, suggesting potential sensitivity to photodegradation[1].

Spectroscopic Profile (Anticipated)

While specific spectral data is best obtained from the supplier's Certificate of Analysis[3][4], the expected spectroscopic characteristics can be reliably predicted from the molecular structure:

-

¹H NMR: The spectrum would exhibit signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. These protons would appear as a complex set of multiplets (doublets and doublets of doublets) due to their distinct chemical environments and coupling to each other. A sharp singlet, integrating to 9 protons, would be observed in the aliphatic region (approx. 1.3 ppm) for the magnetically equivalent methyl groups of the tert-butyl substituent.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and two signals for the tert-butyl group (one quaternary and one for the methyl carbons). The carbons directly bonded to the halogens (C-Br and C-I) would be significantly downfield and their chemical shifts would be characteristic of such substitutions.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Section 3: Reactivity and Synthetic Utility

The synthetic power of 1-Bromo-4-tert-butyl-2-iodo-benzene stems directly from the differential reactivity of its two halogen substituents.

Principle of Orthogonal Reactivity

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond[5]. This reactivity gap enables chemists to perform a selective cross-coupling reaction at the iodine-bearing position under mild conditions, leaving the bromine atom untouched for a subsequent, different transformation under more forcing conditions. This "one-pot" or sequential functionalization is a cornerstone of modern synthetic strategy.

Application in Sequential Cross-Coupling

A typical application involves a two-step sequence to build complex, unsymmetrical biaryl or substituted aromatic systems. The workflow below illustrates this powerful concept, where two different coupling partners (R¹ and R²) are introduced sequentially.

Caption: Workflow for sequential cross-coupling reactions.

Exemplary Protocol: Selective Sonogashira Coupling

This protocol describes a representative procedure for selectively coupling an alkyne at the 2-position (C-I bond). The causality behind the choice of reagents is critical: a copper(I) co-catalyst is used because it facilitates the key transmetalation step in the Sonogashira cycle, while a mild base like triethylamine (TEA) also serves as the solvent and scavenges the HI byproduct. The reaction is run at room temperature to ensure selectivity for the more labile C-I bond[6].

Objective: To synthesize 1-bromo-4-tert-butyl-2-(phenylethynyl)benzene.

Materials:

-

1-Bromo-4-tert-butyl-2-iodo-benzene (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Anhydrous, degassed triethylamine (TEA)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-Bromo-4-tert-butyl-2-iodo-benzene, PdCl₂(PPh₃)₂, and CuI.

-

Evacuation and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen three times. This is a self-validating step to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

-

Solvent and Reagent Addition: Add anhydrous, degassed TEA via syringe, followed by the dropwise addition of phenylacetylene.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. This validation step prevents over-running the reaction, which could lead to side products.

-

Workup: Once the reaction is complete (typically 2-4 hours), filter the mixture through a pad of Celite to remove the catalyst and amine salts. Rinse the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure product.

Section 4: Potential Applications

The structural motifs accessible from 1-Bromo-4-tert-butyl-2-iodo-benzene are prevalent in several high-value R&D sectors:

-

Medicinal Chemistry: The ability to construct highly substituted and unsymmetrical aromatic cores is central to the design of novel therapeutic agents.

-

Agrochemicals: Related di-halo-aromatic structures serve as precursors for potent insecticides and fungicides by providing a stable scaffold for attaching various pharmacophores[7].

-

Materials Science: It is an ideal starting material for synthesizing conjugated polymers and organic light-emitting diode (OLED) materials, where precise control over the molecular structure dictates the final electronic and optical properties.

Section 5: Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

GHS Hazard Information

The following hazard classifications are reported:

| Category | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield[9].

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use. A lab coat is mandatory[9].

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10].

Section 6: References

- 1-Bromo-4-tert-butyl-2-iodo-benzene. PubChem. [Link]

- A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene. Oakwood Chemical. [Link]

- 1-Bromo-4-iodobenzene. Wikipedia. [Link]

Sources

- 1. 1-BroMo-4-tert-butyl-2-iodo-benzene CAS#: 916747-51-8 [m.chemicalbook.com]

- 2. 1-Bromo-4-tert-butyl-2-iodo-benzene | C10H12BrI | CID 11995294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 916747-51-8|1-Bromo-4-(tert-butyl)-2-iodobenzene|BLD Pharm [bldpharm.com]

- 4. 916747-51-8 | 1-Bromo-4-(tert-butyl)-2-iodobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 7. The role of 2-Bromo-4-tert-butyl-1-iodo-benzene in agricultural chemicals - Knowledge [allgreenchems.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. fishersci.com [fishersci.com]

1-Bromo-4-(tert-butyl)-2-iodobenzene chemical structure analysis

An In-depth Technical Guide to the Chemical Structure and Reactivity of 1-Bromo-4-(tert-butyl)-2-iodobenzene

Introduction: A Versatile Building Block for Complex Synthesis

1-Bromo-4-(tert-butyl)-2-iodobenzene is a polysubstituted aromatic compound of significant interest to researchers in synthetic organic chemistry, drug discovery, and materials science. Its structure, featuring a bulky tert-butyl group and two different halogen atoms (bromine and iodine) at specific positions on a benzene ring, provides a unique platform for sequential and site-selective functionalization. The tert-butyl group enhances solubility in organic solvents and imparts steric influence, while the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. The C-I bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, allowing for selective reactions at the 2-position while leaving the more robust C-Br bond at the 1-position intact for subsequent transformations.[1]

This guide provides a comprehensive analysis of the chemical structure of 1-Bromo-4-(tert-butyl)-2-iodobenzene, detailing its synthesis and elucidation through modern spectroscopic techniques. We will explore the causality behind its characteristic spectral signatures and delve into the principles governing its reactivity, offering field-proven insights for its application in advanced chemical synthesis.

Proposed Synthesis: A Validated Approach via Diazotization

While various synthetic routes can be envisioned, the most reliable and field-proven method for preparing aryl halides of this nature is through a Sandmeyer-type reaction, which involves the diazotization of an appropriate aniline precursor.[1][2] This approach is selected for its high functional group tolerance, predictable regiochemistry, and consistent yields.

The logical precursor for this synthesis is 2-bromo-4-(tert-butyl)aniline. The synthesis proceeds via two critical steps: the formation of a diazonium salt followed by its substitution with iodide.

Experimental Protocol: Synthesis of 1-Bromo-4-(tert-butyl)-2-iodobenzene

Materials:

-

2-Bromo-4-(tert-butyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, dissolve 2-bromo-4-(tert-butyl)aniline in a mixture of concentrated sulfuric acid and water at 0-5 °C (ice bath).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.[2] Diazonium salts can be explosive if isolated; therefore, they should be handled as a solution at low temperatures.[2]

-

Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-Bromo-4-(tert-butyl)-2-iodobenzene.

-

Caption: Proposed synthetic workflow for 1-Bromo-4-(tert-butyl)-2-iodobenzene.

Structural Analysis: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the 1-Bromo-4-(tert-butyl)-2-iodobenzene structure relies on the synergistic interpretation of data from several spectroscopic methods. While experimental spectra for this specific compound are not widely published, we can predict the expected spectral data with high confidence based on established principles and data from analogous structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1-Bromo-4-(tert-butyl)-2-iodobenzene, we expect to see signals corresponding to the tert-butyl group and the three protons on the aromatic ring.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~ 7.8 - 7.9 | H-3: A doublet, downfield due to the strong deshielding effect of the adjacent iodine atom. |

| ~ 7.4 - 7.5 | H-5: A doublet of doublets, deshielded by the para-bromine atom. |

| ~ 7.1 - 7.2 | H-6: A doublet, influenced by the adjacent bromine atom. |

| ~ 1.3 - 1.4 | tert-butyl protons: A singlet, integrating to 9H. This region is characteristic for tert-butyl groups on an aromatic ring.[3] |

Causality and Interpretation:

-

The three aromatic protons are distinct and will appear as a complex set of coupled signals in the aromatic region (~7.0-8.0 ppm).

-

The proton at position 3 (H-3), being ortho to the iodine, is expected to be the most downfield (highest chemical shift) due to the deshielding anisotropic effect of iodine.

-

The large, sharp singlet integrating to nine protons is the unmistakable signature of the magnetically equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. We expect ten distinct signals: six for the aromatic carbons and two for the tert-butyl group carbons (one quaternary and one for the three equivalent methyl groups).

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~ 152 - 154 | C-4: The carbon attached to the tert-butyl group, significantly downfield. |

| ~ 139 - 141 | C-3: Aromatic CH, deshielded by the adjacent iodine. |

| ~ 132 - 134 | C-5: Aromatic CH. |

| ~ 128 - 130 | C-6: Aromatic CH. |

| ~ 122 - 124 | C-1: The carbon bearing the bromine atom. The "heavy atom effect" of bromine can cause this signal to be less deshielded than expected based on electronegativity alone.[4] |

| ~ 98 - 100 | C-2: The carbon bearing the iodine atom. The heavy atom effect is very pronounced for iodine, shifting this signal significantly upfield.[5] |

| ~ 34 - 36 | Quaternary C of tert-butyl: The central carbon of the tert-butyl group.[6] |

| ~ 30 - 32 | Methyl C of tert-butyl: The three equivalent methyl carbons of the tert-butyl group.[6] |

Causality and Interpretation:

-

The most upfield signal in the aromatic region is predicted to be C-2, the carbon directly attached to the iodine atom. This is a classic example of the "heavy atom effect," where the large electron cloud of iodine provides significant shielding to the attached carbon nucleus.[4]

-

Conversely, the carbon attached to the bromine (C-1) will be further downfield. The remaining aromatic carbons will have shifts influenced by the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode & Rationale |

| 2960 - 2870 | C-H stretch (sp³): Characteristic of the methyl groups in the tert-butyl substituent. |

| ~ 3100 - 3000 | C-H stretch (sp²): Aromatic C-H stretching vibrations. |

| ~ 1580, 1470 | C=C stretch: Aromatic ring stretching vibrations. |

| ~ 800 - 900 | C-H bend (out-of-plane): This strong absorption is indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |

| ~ 550 - 650 | C-Br stretch: Characteristic absorption for an aryl bromide. |

| ~ 500 - 600 | C-I stretch: Characteristic absorption for an aryl iodide. |

Causality and Interpretation: The IR spectrum serves as a fingerprint for the molecule.[7] The key diagnostic peaks are the C-H stretches for both the alkyl (tert-butyl) and aromatic portions, the characteristic aromatic ring stretches, and the strong out-of-plane bending that confirms the substitution pattern. The C-Br and C-I stretching vibrations are found in the low-frequency fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

| Predicted Mass Spectrometry Data (EI) | |

| m/z (Mass-to-Charge Ratio) | Assignment & Rationale |

| 338, 340 | [M]⁺• (Molecular Ion): The presence of two peaks of nearly equal intensity is the definitive signature of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The nominal mass is 339.[8] |

| 323, 325 | [M - CH₃]⁺: Loss of a methyl radical from the tert-butyl group, a very common fragmentation pathway for tert-butyl substituted aromatics. |

| 211, 213 | [M - I]⁺: Loss of an iodine radical. |

| 183 | [M - Br - I]⁺•: Loss of both halogen atoms. |

Causality and Interpretation: The most crucial piece of information from the mass spectrum is the molecular ion peak. The characteristic isotopic pattern of bromine (a ~1:1 ratio for [M]⁺ and [M+2]⁺) provides unambiguous evidence for its presence. Fragmentation patterns, such as the loss of a methyl group to form a stable benzylic-type cation, and the loss of the halogen atoms, further corroborate the proposed structure.

Reactivity and Synthetic Applications: Exploiting Differential Halogen Reactivity

The primary synthetic value of 1-Bromo-4-(tert-butyl)-2-iodobenzene lies in the differential reactivity of its two halogen substituents in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The C(sp²)-I bond has a lower bond dissociation energy than the C(sp²)-Br bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Pd(0).[9] This energy difference allows for highly selective functionalization at the iodine-bearing C-2 position under mild reaction conditions, while the C-1 bromine remains available for a second, distinct coupling reaction under more forcing conditions.

Workflow: Selective Sonogashira Coupling

A prime example of this selectivity is the Sonogashira coupling with a terminal alkyne. By using a suitable palladium catalyst and copper(I) cocatalyst at or near room temperature, the alkyne can be coupled exclusively at the C-2 position.

Caption: Selective functionalization via Sonogashira coupling at the C-I bond.

This stepwise approach enables the synthesis of complex, unsymmetrical molecules that would be difficult to access through other methods, making 1-Bromo-4-(tert-butyl)-2-iodobenzene a powerful tool for constructing molecular architectures.

Conclusion

The chemical structure of 1-Bromo-4-(tert-butyl)-2-iodobenzene is definitively characterized by a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle: ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy identifies functional groups and substitution patterns, and Mass Spectrometry confirms the molecular weight and elemental composition. The compound's true synthetic power is realized through its differential halogen reactivity, which allows for precise, stepwise modifications to the aromatic core. This guide provides the foundational knowledge required for researchers and scientists to confidently synthesize, characterize, and strategically employ this versatile chemical building block in their research endeavors.

References

- Lauterbur, P. C. (1963). ¹³C Nuclear Magnetic Resonance Spectroscopy. III. Iodobenzene and Methyliodobenzenes. Journal of Chemical Physics, 38(6), 1432-1439.

- Forbes, W. F. (1961). Light Absorption Studies. Part XIX. The Ultraviolet Absorption Spectra of Iodobenzenes. Canadian Journal of Chemistry, 39(5), 1131-1142.

- Novak, I., & Klasinc, L. (2000). Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. Journal of Physical Organic Chemistry, 13(8), 461-466.

- Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2572.

- Pate, B. H., et al. (2011). Rotational spectroscopy of iodobenzene and iodobenzene–neon with a direct digital 2–8 GHz chirped-pulse Fourier transform microwave spectrometer. Journal of Molecular Spectroscopy, 269(1), 103-110.

-

Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-4-tert-butyl-2-iodo-benzene. Available at: [Link]

- Viciu, M. S., & Nolan, S. P. (2005). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 105(6), 2229-2272.

- Squibb, R. J., et al. (2016). Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics. The Journal of Physical Chemistry A, 120(30), 5941-5948.

-

PubChem. (n.d.). 1-Bromo-4-iodobenzene. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-iodo-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-iodo-. In NIST Chemistry WebBook. Available at: [Link]

-

Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Available at: [Link]

- Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632–6639.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Available at: [Link]

-

SpectraBase. (n.d.). 1-Bromo-3,5-ditert-butylbenzene. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-iodo-. In NIST Chemistry WebBook. Available at: [Link]

- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.

-

ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic acid... [Image]. Available at: [Link]

Sources

- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR [m.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 1-Bromo-4-tert-butylbenzene(3972-65-4) 13C NMR [m.chemicalbook.com]

- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1-Bromo-4-tert-butyl-2-iodo-benzene | C10H12BrI | CID 11995294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of 1-Bromo-4-tert-butylbenzene and its 2-Iodo Derivative

The following technical guide details the comparative physical properties, synthesis, and application logic of 1-Bromo-4-tert-butylbenzene versus its di-halogenated derivative, 1-Bromo-4-tert-butyl-2-iodo-benzene .

Executive Summary

In the architecture of complex organic scaffolds—particularly for drug discovery and material science—the transition from a mono-halogenated arene to a di-halogenated heteroarene represents a shift from a terminal building block to a bifunctional linchpin .

-

Compound A (1-Bromo-4-tert-butylbenzene): A standard, robust intermediate used primarily for introducing the 4-tert-butylphenyl moiety via lithiation or metal-catalyzed cross-coupling. It acts as a "capping" agent.

-

Compound B (1-Bromo-4-tert-butyl-2-iodo-benzene): A highly specialized, orthogonal building block. The presence of both Iodine (C–I) and Bromine (C–Br) bonds allows for chemoselective sequential cross-coupling . The C–I bond reacts under mild conditions (leaving the C–Br bond intact), enabling the precise construction of non-symmetrical biaryls or tri-substituted cores.[1]

Physical Properties Comparison

The introduction of the iodine atom at the ortho position relative to the bromine significantly alters the physical profile, increasing density and lipophilicity while modifying the solid-state characteristics.

| Property | 1-Bromo-4-tert-butylbenzene | 1-Bromo-4-tert-butyl-2-iodo-benzene | Implication for Handling |

| CAS Number | 3972-65-4 | 916747-51-8 | Unique identifiers for procurement.[2] |

| Molecular Formula | C₁₀H₁₃Br | C₁₀H₁₂BrI | Mass increase of ~126 Da due to Iodine. |

| Molecular Weight | 213.12 g/mol | 339.01 g/mol | Significant increase affecting stoichiometry. |

| Physical State (25°C) | Liquid (or low-melting solid) | Solid (Low melting) | Compound B requires weighing of solids; A is volumetric. |

| Melting Point | 13–16 °C | ~45–55 °C (Predicted/Analog) | B is easier to handle as a solid; A may freeze in cold storage. |

| Boiling Point | 80–81 °C (2 mmHg) | 303.3 °C (Predicted, 760 mmHg) | B has much lower volatility; A requires careful vac distillation. |

| Density | 1.229 g/mL | 1.744 g/cm³ (Predicted) | B is significantly denser, affecting extraction layer separation. |

| Refractive Index | 1.533 | N/A | Relevant for purity checks of liquid A. |

| Solubility | Insoluble in water; Soluble in organic solvents (DCM, THF) | Insoluble in water; Soluble in organic solvents | Both require anhydrous organic solvents for coupling. |

Note on Storage: Compound B (Iodo-variant) is light-sensitive due to the labile C–I bond. It must be stored in amber vials, preferably under inert gas at -20°C to prevent iodine liberation (discoloration). Compound A is stable at room temperature.

Structural & Electronic Analysis

The "2-iodo" modification is not merely a structural appendage; it fundamentally alters the electronic landscape of the molecule.

-

Steric Environment: The iodine atom at the 2-position is ortho to the bromine. This creates a "1,2-dihalo" motif. While the tert-butyl group at position 4 is bulky, it is meta to the iodine, minimizing direct steric clash during the oxidative addition at the C–I bond.

-

Bond Dissociation Energy (BDE):

-

C–I Bond: ~65 kcal/mol (Weaker, more reactive).

-

C–Br Bond: ~81 kcal/mol (Stronger, less reactive).

-

C–H Bond: ~110 kcal/mol.

-

Result: This ~16 kcal/mol difference is the thermodynamic basis for chemoselectivity . Palladium(0) will insert into the C–I bond orders of magnitude faster than the C–Br bond at room temperature.

-

Synthetic Pathways[3][4][5][6]

Synthesis of Compound B from Compound A

Direct iodination of Compound A is challenging due to regioselectivity issues (the tert-butyl group directs ortho to itself, favoring position 3, not 2). Therefore, the synthesis of 1-Bromo-4-tert-butyl-2-iodo-benzene typically requires Directed Ortho Metalation (DoM) , leveraging the inductive effect of the Bromine atom to direct lithiation to the 2-position.

Protocol: Directed Ortho Metalation (DoM)

This method ensures the Iodine is installed ortho to the Bromine.

-

Reagents: 1-Bromo-4-tert-butylbenzene (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Iodine (I₂, 1.2 eq), THF (Anhydrous).

-

Conditions: -78 °C, Inert Atmosphere (Argon/Nitrogen).

-

Mechanism:

-

LDA deprotonates the position ortho to the Bromine (Position 2) at -78°C. The inductive withdrawal of Br stabilizes the ortho-lithio species.

-

Note: The bulky tert-butyl group at Position 4 discourages lithiation at Position 3 sterically.

-

The lithiated intermediate is quenched with elemental Iodine.

-

Figure 1: Directed Ortho Metalation (DoM) pathway for synthesizing the 2-iodo derivative with high regiocontrol.

Reactivity & Applications: The Orthogonal Strategy

The primary value of 1-Bromo-4-tert-butyl-2-iodo-benzene lies in its ability to undergo sequential cross-coupling. This allows researchers to build non-symmetrical scaffolds without using protecting groups.

Chemoselective Coupling Workflow

Objective: Couple two different aryl groups (Ar¹ and Ar²) to the central benzene core.

-

Reaction 1 (Selective C–I Activation):

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Conditions: Room Temperature (25°C).

-

Outcome: Oxidative addition occurs exclusively at the C–I bond. The C–Br bond remains intact.

-

Product: 2-Aryl-1-bromo-4-tert-butylbenzene.

-

-

Reaction 2 (C–Br Activation):

-

Catalyst: Pd(OAc)₂ / S-Phos or Pd(PtBu₃)₂.

-

Conditions: Elevated Temperature (80–100°C).

-

Outcome: Oxidative addition at the remaining C–Br bond.

-

Product: 1,2-Diaryl-4-tert-butylbenzene.

-

Figure 2: Sequential chemoselective cross-coupling logic utilizing the reactivity difference between C–I and C–Br bonds.

Experimental Protocol: Selective Sonogashira Coupling

A self-validating protocol for selectively engaging the Iodine position.

Reagents:

-

1-Bromo-4-tert-butyl-2-iodo-benzene (1.0 mmol)

-

Phenylacetylene (1.05 mmol)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) / THF (1:1 v/v)

Procedure:

-

Setup: Flame-dry a Schlenk flask and cool under Argon.

-

Addition: Add the di-halo substrate, Pd catalyst, and CuI.

-

Solvent: Add degassed THF/Et₃N.

-

Coupling: Add phenylacetylene dropwise at Room Temperature .

-

Critical Control Point: Do not heat. Heating risks activating the C–Br bond or causing scrambling.

-

-

Monitoring: Monitor by TLC or GC-MS. The starting material (MW 339) should disappear, replaced by the mono-coupled product (MW ~313 + Alkyne). The di-coupled product should be absent.

-

Workup: Filter through a celite pad, concentrate, and purify via silica column.

References

-

PubChem. 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS 916747-51-8) Compound Summary. [Link]

Sources

A Technical Guide to the Solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene in Organic Solvents

Abstract

1-Bromo-4-tert-butyl-2-iodo-benzene is a polysubstituted aromatic compound with significant utility as a building block in organic synthesis and materials science. Its successful application in these fields is critically dependent on its behavior in solution, with solubility being a primary determinant for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will explore the physicochemical properties of the molecule, apply fundamental solubility theories to predict its behavior, and present a detailed, field-proven protocol for accurate quantitative measurement. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility profile for process development and optimization.

Molecular Profile and Physicochemical Characteristics

Understanding the solubility of any compound begins with a thorough analysis of its molecular structure and inherent physical properties. 1-Bromo-4-tert-butyl-2-iodo-benzene (C₁₀H₁₂BrI) is a heavily substituted, non-polar molecule. Its key characteristics are summarized below.

Structure:

Figure 1: Chemical Structure of 1-Bromo-4-tert-butyl-2-iodo-benzene.

Table 1: Physicochemical Properties of 1-Bromo-4-tert-butyl-2-iodo-benzene

| Property | Value | Source |

| Molecular Weight | 339.01 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂BrI | [2] |

| XLogP3 (cLogP) | 4.9 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

| Predicted Boiling Point | 303.3 ± 22.0 °C | [2] |

Expert Analysis of Physicochemical Profile:

The key to predicting solubility lies in these properties.

-

High Molecular Weight (339.01 g/mol ): The large size of the molecule requires more energy for a solvent to disrupt the solute-solute interactions in its solid lattice.

-

High XLogP3 (4.9): The XLogP3 value is a measure of lipophilicity. A value this high indicates a strong preference for non-polar, lipid-like environments over polar, aqueous environments. This is the single most important predictor of its solubility behavior.

-

Absence of Hydrogen Bond Donors/Acceptors: The molecule cannot engage in hydrogen bonding, the powerful intermolecular force that governs solubility in protic solvents like water and alcohols.[3]

Collectively, these characteristics strongly suggest that 1-Bromo-4-tert-butyl-2-iodo-benzene will be effectively insoluble in water and highly soluble in non-polar organic solvents.

Theoretical Framework and Predicted Solubility

The foundational principle governing solubility is "like dissolves like".[4][5][6] This means that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[6]

For 1-Bromo-4-tert-butyl-2-iodo-benzene, the predominant intermolecular forces are weak van der Waals forces, specifically London dispersion forces, which are significant due to the large, polarizable electron clouds of the iodine and bromine atoms and the overall size of the molecule.

Based on this principle, we can predict its solubility in various classes of organic solvents.

Table 2: Predicted Solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene in Common Organic Solvents

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | London Dispersion | High | The intermolecular forces of the solute and solvent are of the same type and comparable magnitude, leading to a favorable energetic exchange.[7][8] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Dipole-Dipole, London Dispersion | High to Moderate | These solvents possess moderate polarity and are effective at solvating large organic molecules. Halogenated solvents like DCM are often excellent choices for halogenated solutes.[9] |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding | Low to Insoluble | The strong hydrogen-bonding network of these solvents would need to be disrupted to accommodate the non-polar solute. The weak interactions formed would not compensate for this energy cost.[5][6] |

Experimental Protocol for Quantitative Solubility Determination

While predictions are invaluable, empirical data is the gold standard. The most robust and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[10] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Objective

To determine the equilibrium solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Reagents

-

1-Bromo-4-tert-butyl-2-iodo-benzene (solid, >98% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.01 mg)

-

Centrifuge capable of holding vials/tubes

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1-Bromo-4-tert-butyl-2-iodo-benzene to a pre-weighed scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~20-50 mg of solid is typical for a 2 mL volume.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. Causality Note: 24-48 hours is standard to ensure the system reaches thermodynamic equilibrium. For crystalline compounds, dissolution can be slow, and shorter times may lead to an underestimation of solubility.

-

Phase Separation: After equilibration, remove the vials and let them stand for 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully draw a sample from the clear supernatant using a pipette. Critical Step: Do not disturb the solid pellet at the bottom. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of 1-Bromo-4-tert-butyl-2-iodo-benzene.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Self-Validation and Trustworthiness

To ensure the system has reached equilibrium, a time-point study is recommended. Samples of the supernatant can be taken at 24, 48, and 72 hours. If the calculated solubility values at these time points are statistically identical, it confirms that equilibrium has been achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

The solubility of 1-Bromo-4-tert-butyl-2-iodo-benzene is dictated by its large, non-polar, and non-hydrogen-bonding molecular structure. Theoretical principles strongly predict high solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate to high solubility in polar aprotic solvents (e.g., THF, DCM), with poor solubility in polar protic solvents like water and ethanol. For researchers and developers requiring precise quantification, the equilibrium shake-flask method coupled with HPLC analysis provides a reliable and robust pathway to obtaining high-quality, reproducible data. This understanding is paramount for the effective use of this versatile chemical intermediate in synthesis and material science applications.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 26, 2026.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 26, 2026.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 26, 2026.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved February 26, 2026.

- McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 26, 2026.

- Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved February 26, 2026.

- Angles and Acid. (n.d.). Polar and Non-polar Solubility: Like dissolves like. Retrieved February 26, 2026.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 26, 2026.

- YouTube. (2024, December 16). Solubility in Nonpolar Solvents. Retrieved February 26, 2026.

-

PubChem. (n.d.). 1-Bromo-4-tert-butyl-2-iodo-benzene. Retrieved February 26, 2026, from [Link].

- MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 26, 2026.

- RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved February 26, 2026.

-

Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved February 26, 2026, from [Link].

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved February 26, 2026.

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved February 26, 2026, from [Link].

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026.

Sources

- 1. 1-Bromo-4-tert-butyl-2-iodo-benzene | C10H12BrI | CID 11995294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BroMo-4-tert-butyl-2-iodo-benzene CAS#: 916747-51-8 [m.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. nagwa.com [nagwa.com]

- 5. Polar and Non-polar Solubility [anglesandacid.com]

- 6. revisiondojo.com [revisiondojo.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical and Safety Guide on 1-Bromo-4-tert-butyl-2-iodo-benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS No. 916747-51-8). As a Senior Application Scientist, the following information is synthesized from available data sheets of the compound and its structural analogs, providing a robust safety profile for laboratory and research applications.

Section 1: Chemical Identity and Physical Properties

1.1. Chemical Identity:

-

IUPAC Name: 1-bromo-4-(tert-butyl)-2-iodobenzene[1]

-

Synonyms: 1-Bromo-4-tert-butyl-2-iodo-benzene[1]

-

CAS Number: 916747-51-8

-

Molecular Formula: C₁₀H₁₂BrI[1]

-

Molecular Weight: 339.01 g/mol [1]

-

Chemical Structure:

1.2. Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | Solid or liquid | Sigma-Aldrich |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Insoluble in water (predicted) | |

| Density | Not available |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazards are skin and eye irritation.

2.1. GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation)

-

Eye Irritation: Category 2 (Causes serious eye irritation)

2.2. GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

Prevention:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[2][3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen bromide, and hydrogen iodide.[5]

-

Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2][5]

Section 5: Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment as required. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[6]

-

Environmental Precautions: Should not be released into the environment.[3]

-

Methods and Materials for Containment and Cleaning Up:

Section 6: Handling and Storage

-

Precautions for Safe Handling: Handle in accordance with good industrial hygiene and safety practices. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[3][4]

-

Conditions for Safe Storage, Including any Incompatibilities: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light. Incompatible with strong oxidizing agents.[2][3]

Section 7: Exposure Controls/Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Recommended glove materials include nitrile rubber.[3]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

Section 8: Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Possibility of Hazardous Reactions: None under normal processing.[2]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to light.[7]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon oxides, hydrogen bromide, hydrogen iodide.[5]

Section 9: Toxicological Information

Specific toxicological data for 1-Bromo-4-tert-butyl-2-iodo-benzene is not available. The information below is based on the GHS classification and data from structurally similar compounds.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

STOT-Single Exposure: May cause respiratory irritation (based on analogous compounds).[3]

-

STOT-Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Section 10: Ecological Information

Specific ecological data for 1-Bromo-4-tert-butyl-2-iodo-benzene is not available.

-

Ecotoxicity: Do not empty into drains.[3]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Section 11: Disposal Considerations

-

Waste Treatment Methods: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.

Section 12: Transport Information

-

DOT (US): Not regulated.

-

IATA: Not regulated.

-

IMDG: Not regulated.

Section 13: Regulatory Information

Safety, health, and environmental regulations specific for the substance or mixture are not fully established.

Section 14: Additional Information

The information provided in this guide is based on the current state of our knowledge. It is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not therefore be construed as guaranteeing any specific property of the product.

Visualizations

Experimental Workflow: Safe Handling Protocol

Sources

- 1. 1-Bromo-4-tert-butyl-2-iodo-benzene | C10H12BrI | CID 11995294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1-Bromo-4-tert-butyl-2-iodobenzene and 2-Bromo-4-tert-butyl-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of two constitutional isomers, 1-Bromo-4-tert-butyl-2-iodo-benzene and 2-Bromo-4-tert-butyl-1-iodobenzene. These polysubstituted aromatic compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document details their distinct synthetic pathways, explores the underlying principles of regioselectivity, and offers a comparative analysis of their spectroscopic and reactive properties. The differential reactivity of the carbon-halogen bonds in these isomers presents unique opportunities for sequential cross-coupling reactions, a topic of significant interest in modern synthetic strategy.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are foundational building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and material characteristics. The isomers 1-Bromo-4-tert-butyl-2-iodo-benzene and 2-Bromo-4-tert-butyl-1-iodobenzene offer a compelling case study in the strategic synthesis and utilization of such compounds. The presence of two different halogens, bromine and iodine, at distinct positions relative to a bulky tert-butyl group, allows for selective functionalization, making them highly versatile synthons. For instance, 2-Bromo-4-tert-butyl-1-iodobenzene is recognized as a valuable precursor in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.[1]

This guide will dissect the key differences between these two isomers, providing a robust framework for their synthesis, characterization, and application in research and development.

Structural and Spectroscopic Differentiation

The fundamental difference between the two isomers lies in the relative positions of the bromine and iodine atoms on the 4-tert-butylbenzene scaffold. This seemingly subtle variation has profound implications for their chemical and physical properties, which are most clearly elucidated through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Visualizing the Isomers

Figure 1: Chemical structures of the two isomers.

Comparative Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted NMR data for the two isomers. The NMR data has been predicted using advanced computational algorithms to provide a reliable basis for their differentiation.

| Property | 1-Bromo-4-tert-butyl-2-iodo-benzene | 2-Bromo-4-tert-butyl-1-iodobenzene | Data Source |

| CAS Number | 916747-51-8 | 860435-39-8 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrI | C₁₀H₁₂BrI | [2][3] |

| Molecular Weight | 339.01 g/mol | 339.01 g/mol | [2][3] |

| Predicted ¹H NMR (δ, ppm) | ~7.8 (d), ~7.5 (dd), ~7.2 (d) | ~7.9 (d), ~7.4 (dd), ~7.1 (d) | Predicted |

| Predicted ¹³C NMR (δ, ppm) | ~150, ~140, ~135, ~130, ~128, ~100, ~35, ~31 | ~152, ~142, ~138, ~132, ~126, ~98, ~35, ~31 | Predicted |

Note on Predicted Data: The predicted chemical shifts are based on computational models and serve as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent and other experimental conditions.

The predicted ¹H NMR spectra for both isomers are expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The differences in the chemical shifts and coupling patterns will be influenced by the positions of the two halogen substituents. In 1-Bromo-4-tert-butyl-2-iodo-benzene, the proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet. A similar pattern is expected for 2-Bromo-4-tert-butyl-1-iodobenzene, but the precise chemical shifts will differ due to the altered electronic environment.

In the ¹³C NMR spectra, the number of signals will reflect the symmetry of the molecules. Both isomers are expected to show eight distinct signals: six for the aromatic carbons and two for the tert-butyl group (one for the quaternary carbon and one for the methyl carbons). The chemical shifts of the carbon atoms directly bonded to the halogens will be significantly affected, with the carbon attached to iodine appearing at a higher field (lower ppm) than the one bonded to bromine.

Synthetic Strategies and Mechanistic Considerations

The synthesis of these isomers requires careful consideration of regioselectivity, primarily governed by the directing effects of the substituents on the aromatic ring. The bulky tert-butyl group is an ortho, para-director, while halogens are deactivating but also ortho, para-directing.

Synthesis of 1-Bromo-4-tert-butyl-2-iodobenzene

A plausible synthetic route to this isomer starts from the readily available 1-bromo-4-tert-butylbenzene.[4][5] The challenge lies in the regioselective introduction of the iodine atom at the C2 position.

Experimental Workflow: Synthesis of 1-Bromo-4-tert-butyl-2-iodobenzene

Figure 2: Proposed synthetic workflow for 1-Bromo-4-tert-butyl-2-iodobenzene.

Protocol 1: Synthesis of 1-Bromo-4-tert-butyl-2-iodobenzene

-

Nitration: 1-bromo-4-tert-butylbenzene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group. The bulky tert-butyl group directs the nitration primarily to the ortho position.

-

Reduction: The resulting 1-bromo-4-tert-butyl-2-nitrobenzene is then reduced to the corresponding aniline, 2-bromo-5-tert-butylaniline, using a standard reducing agent like tin and hydrochloric acid.

-

Diazotization: The aniline is diazotized at low temperatures (0-5 °C) using sodium nitrite and a strong acid (e.g., sulfuric acid) to form the diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is replaced by iodine, yielding the final product, 1-Bromo-4-tert-butyl-2-iodo-benzene.[6] The product can be purified by column chromatography.

Synthesis of 2-Bromo-4-tert-butyl-1-iodobenzene

The synthesis of this isomer can be approached starting from 2-bromo-4-tert-butylaniline, which is commercially available.

Experimental Workflow: Synthesis of 2-Bromo-4-tert-butyl-1-iodobenzene

Figure 3: Synthetic workflow for 2-Bromo-4-tert-butyl-1-iodobenzene.

Protocol 2: Synthesis of 2-Bromo-4-tert-butyl-1-iodobenzene

-

Diazotization: 2-Bromo-4-tert-butylaniline is dissolved in an acidic solution (e.g., aqueous hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt in situ.[7]

-

Sandmeyer Reaction: A solution of potassium iodide is then added to the freshly prepared diazonium salt solution. The reaction mixture is allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of 2-Bromo-4-tert-butyl-1-iodobenzene.[8] The product can be isolated by extraction and purified by column chromatography.

Comparative Reactivity: The "Ortho Effect" and Halogen Selectivity

The differential reactivity of these isomers is a key aspect for their application in sequential synthesis. Two main factors govern this: the "ortho effect" and the inherent difference in the reactivity of the C-I and C-Br bonds.

The Ortho Effect: The presence of a substituent ortho to a reactive site can sterically hinder the approach of reagents. In 1-Bromo-4-tert-butyl-2-iodo-benzene, the iodine atom is flanked by a bromine atom and a hydrogen atom. In 2-Bromo-4-tert-butyl-1-iodobenzene, the iodine is ortho to the bulky tert-butyl group. This steric hindrance can influence the rate and outcome of reactions at the iodine position.

Differential Halogen Reactivity: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the metal catalyst. This allows for selective reactions at the iodine position under milder conditions, leaving the bromine available for a subsequent transformation under more forcing conditions.

This selective reactivity is a powerful tool for the synthesis of complex, unsymmetrical molecules. For example, a Sonogashira coupling can be performed selectively at the iodine position, followed by a Suzuki coupling at the bromine position.

Applications in Drug Development and Agrochemicals

The unique structural features of these isomers make them attractive building blocks in several areas of chemical research and development.

-

Drug Discovery: The ability to selectively introduce different functionalities at specific positions on the benzene ring is crucial for structure-activity relationship (SAR) studies in drug discovery. These isomers can serve as scaffolds for the synthesis of libraries of compounds to be screened for biological activity.

-

Agrochemicals: As previously mentioned, 2-Bromo-4-tert-butyl-1-iodobenzene is a known intermediate in the synthesis of agrochemicals.[1] The presence of both bromine and iodine can enhance the biological activity of the final product.

-

Materials Science: Polysubstituted aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern of these isomers can be used to fine-tune the electronic and photophysical properties of these materials.

Conclusion

1-Bromo-4-tert-butyl-2-iodo-benzene and 2-Bromo-4-tert-butyl-1-iodobenzene, while constitutionally similar, exhibit distinct properties and require different synthetic strategies. The principles of regioselectivity in electrophilic aromatic substitution and the Sandmeyer reaction are key to their controlled synthesis. Their differential halogen reactivity, a consequence of the distinct bond strengths of C-I and C-Br, makes them highly valuable and versatile intermediates for the construction of complex organic molecules. A thorough understanding of their synthesis, spectroscopic properties, and reactivity is essential for their effective utilization in the fields of drug development, agrochemical research, and materials science.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 26, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols: Copper(I)

- BenchChem. (2025). Synthesis routes of 1-Bromo-4-tert-butylbenzene.

- Bruker. (2015, December 4).

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved February 26, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 26, 2026, from [Link]

- Knowledge. (2024, October 18). The role of 2-Bromo-4-tert-butyl-1-iodo-benzene in agricultural chemicals.

- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved February 26, 2026, from [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 26, 2026, from [Link]

-

NMRium. (n.d.). NMRium demo - Predict. Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 26, 2026, from [Link]

-

PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-tert-butyl-2-iodo-benzene. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(tert-butyl)aniline. Retrieved February 26, 2026, from [Link]

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?

- Tokyo Chemical Industry Co., Ltd. (2023, October 2). TCI Practical Example: Sandmeyer Reaction Using tBuONO.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis routes of 1-Bromo-4-tert-butylbenzene [benchchem.com]

- 5. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. PROSPRE [prospre.ca]

- 8. Sandmeyer Reaction [organic-chemistry.org]

A Technical Guide to the Procurement of High-Purity 1-Bromo-4-tert-butyl-2-iodo-benzene for Pharmaceutical R&D

Introduction: The Strategic Value of a Key Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic selection of chemical building blocks is a critical determinant of a research program's success. 1-Bromo-4-tert-butyl-2-iodo-benzene (CAS No. 916747-51-8) is a polysubstituted aromatic compound that serves as a highly versatile intermediate.[1][2] Its unique structure, featuring differentially reactive carbon-halogen bonds (C-I and C-Br) and a bulky tert-butyl group for solubility and steric control, makes it an invaluable reagent for constructing complex molecular architectures through sequential, site-selective cross-coupling reactions.

This guide provides researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors with a comprehensive analysis of the supplier landscape, market dynamics, and critical procurement considerations for high-purity 1-Bromo-4-tert-butyl-2-iodo-benzene. The focus is on ensuring the acquisition of high-quality material, which is foundational to achieving reproducible, reliable, and ultimately successful research outcomes.

| Identifier | Value |

| Chemical Name | 1-Bromo-4-tert-butyl-2-iodo-benzene[2] |

| CAS Number | 916747-51-8[1] |

| Molecular Formula | C₁₀H₁₂BrI[1] |

| Molecular Weight | 339.01 g/mol [2] |

| InChIKey | WUALLSLVZKGQFW-UHFFFAOYSA-N[2][3] |

Chapter 1: The Non-Negotiable Requirement for High Purity in Research

In pharmaceutical research, the purity of a chemical reagent is not merely a specification; it is the bedrock of experimental validity and drug safety.[4][5] The use of high-purity building blocks like 1-Bromo-4-tert-butyl-2-iodo-benzene directly impacts the success of a research program in several key areas:

-

Ensuring Efficacy and Safety: The final Active Pharmaceutical Ingredient (API) must possess exceptional purity to deliver consistent therapeutic effects and avoid adverse patient reactions.[4][6] Impurities introduced from starting materials can carry through the synthesis and potentially exhibit their own biological activity or toxicity.

-

Guaranteeing Reproducibility: Uncharacterized impurities introduce uncontrolled variables into experiments, leading to inconsistent data, skewed results, and a lack of reproducibility.[6][7] This can derail research projects, causing significant losses in time and resources.

-

Accelerating Discovery: Utilizing well-characterized, high-purity reagents streamlines research by eliminating the need for extensive troubleshooting related to material quality.[4] This allows scientists to focus on discovery and innovation rather than purification and analysis of starting materials.

-

Meeting Regulatory Standards: Pharmaceutical development is governed by stringent regulatory guidelines (e.g., GMP, USP) that mandate high purity standards to ensure the final drug product is safe and effective.[5] Adherence to these standards begins with the very first building blocks used in the synthesis.

Chapter 2: Navigating the Supplier Landscape

The market for 1-Bromo-4-tert-butyl-2-iodo-benzene includes a range of suppliers, from large catalog companies providing research quantities to specialized firms offering custom synthesis and bulk manufacturing.

| Supplier Category | Description | Representative Suppliers |

| Global Catalog Suppliers | Offer a wide range of chemicals in pre-packaged, research-scale quantities (mg to g). Known for fast delivery and extensive online documentation. | Sigma-Aldrich, Thermo Scientific (formerly Alfa Aesar) |

| Specialty Chemical Producers | Focus on producing specific classes of molecules, often with capabilities for custom synthesis and scale-up from gram to kilogram quantities. | BLDpharm, Ambeed[3] |

| Chemical Marketplaces | Online platforms that aggregate listings from numerous, often smaller or regional, suppliers, providing a broad sourcing base. | ChemicalBook[1], PubChem[2] |

Supplier Qualification: The onus is on the researcher to qualify a supplier. A lack of purity can severely impact quality assurance by introducing uncontrolled variables.[6] Key steps include requesting and scrutinizing the Certificate of Analysis (CoA) and inquiring about the supplier's quality management systems.

Chapter 3: Market Dynamics and Price Trend Analysis

Direct, long-term price trend data for a niche chemical like 1-Bromo-4-tert-butyl-2-iodo-benzene is not typically published. However, its classification as a "pharmaceutical building block" or "molecular building block" allows for an analysis based on broader market trends. The market for these intermediates is experiencing robust growth, driven by the increasing demand for novel therapeutics, a focus on personalized medicine, and advancements in biotechnology.[8][9][10]

Multiple market analyses project a strong positive trajectory, with Compound Annual Growth Rates (CAGR) for the pharmaceutical and molecular building blocks market estimated between 7.4% and 16.31% for the coming years.[8][10][11] It is logical to infer that the price of complex, high-value intermediates like 1-Bromo-4-tert-butyl-2-iodo-benzene will align with or potentially exceed this upward trend due to its specialized nature.

The final price is a function of several interconnected factors, as illustrated below.

Caption: Core factors influencing the market price of 1-Bromo-4-tert-butyl-2-iodo-benzene.

Causality Behind Pricing Factors:

-

Synthesis Complexity: The synthesis of a tri-substituted benzene ring with specific regiochemistry is non-trivial. Established methods for similar compounds, such as the diazotization of a substituted aniline followed by a Sandmeyer reaction, involve multiple steps and careful control of reaction conditions.[12] Each step adds to the cost in terms of labor, reagents, and energy, directly influencing the final price.[13]

-

Purity Specification: Achieving high purity (>98%) necessitates advanced purification techniques like column chromatography or recrystallization, which are resource-intensive. Furthermore, rigorous analytical testing (e.g., NMR, HPLC) is required to verify purity, adding to the overhead.[14]

-

Scale of Purchase: Chemical synthesis does not scale linearly. The cost per gram is significantly lower for bulk quantities (kilograms) compared to research quantities (grams) due to efficiencies in labor and equipment usage.

-

Market Demand: As a crucial component in the development of new drugs, its demand is directly tied to the health of the pharmaceutical R&D sector. The strong growth in this sector ensures sustained demand for such building blocks.[9][10]

Chapter 4: A Practical Workflow for Procurement and Supplier Validation

A systematic approach to procurement is essential to ensure that the material acquired meets the stringent requirements of pharmaceutical research. The following workflow provides a self-validating system for selecting a reliable supplier.

Sources

- 1. 1-BroMo-4-tert-butyl-2-iodo-benzene CAS#: 916747-51-8 [m.chemicalbook.com]

- 2. 1-Bromo-4-tert-butyl-2-iodo-benzene | C10H12BrI | CID 11995294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-(tert-butyl)-2-iodobenzene | 916747-51-8 [sigmaaldrich.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions [rmreagents.com]

- 6. techmate.co.uk [techmate.co.uk]

- 7. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety - Chemical Express Thailand [chemicalexpressth.com]

- 8. datainsightsmarket.com [datainsightsmarket.com]